molecular formula C4H8O2 B1207772 4-Hydroxybutyraldehyde CAS No. 25714-71-0

4-Hydroxybutyraldehyde

Cat. No. B1207772
CAS RN: 25714-71-0
M. Wt: 88.11 g/mol
InChI Key: PIAOXUVIBAKVSP-UHFFFAOYSA-N
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Patent
US04064145

Procedure details

The 4-hydroxybutanal which is produced as the high yield product of the invention hydroformylation process can be separated and recovered by conventional distillation procedures. It is highly preferred, however, to subject the hydroformylation product mixture to aqueous phase extraction. Surprisingly it was found that water is capable of extracting 4-hydroxybutanal from the product mixture substantially to the exclusion of the other product mixture components. In a commercial scale operation, an aqueous phase stream can be contacted countercurrently and continuously with reaction product effluent from the hydroformylation reaction zone. The resultant aqueous phase containing 4-hydroxybutanal is an excellent vehicle for subsequent processing procedures, such as hydrogenation of 4-hydroxybutanal with Raney nickel to produce valuable 1,4-butanediol.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH:5]=[O:6]>[Ni]>[OH:6][CH2:5][CH2:4][CH2:3][CH:2]=[O:1].[CH2:5]([OH:6])[CH2:4][CH2:3][CH2:2][OH:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCCC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be separated
DISTILLATION
Type
DISTILLATION
Details
recovered by conventional distillation procedures
EXTRACTION
Type
EXTRACTION
Details
to aqueous phase extraction
CUSTOM
Type
CUSTOM
Details
In a commercial scale operation, an aqueous phase stream can be contacted countercurrently and continuously with reaction product effluent from the hydroformylation reaction zone

Outcomes

Product
Name
Type
product
Smiles
OCCCC=O
Name
Type
product
Smiles
C(CCCO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.